(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(5-nitrothiophen-2-yl)-N-(pyridin-3-ylmethyl)acrylamide
Description
This compound is a structurally complex acrylamide derivative featuring three key moieties:
- A 5-nitrothiophen-2-yl substituent, introducing strong electron-withdrawing and aromatic characteristics.
- A pyridin-3-ylmethyl group, enhancing solubility and binding interactions in biological systems.
Properties
IUPAC Name |
(E)-N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(5-nitrothiophen-2-yl)-N-(pyridin-3-ylmethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN4O3S2/c21-15-4-1-5-16-19(15)23-20(30-16)24(12-13-3-2-10-22-11-13)17(26)8-6-14-7-9-18(29-14)25(27)28/h1-11H,12H2/b8-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJESWWCGNAZKBU-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C=CC4=CC=C(S4)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C2C(=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)/C=C/C4=CC=C(S4)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(5-nitrothiophen-2-yl)-N-(pyridin-3-ylmethyl)acrylamide is a complex organic compound belonging to the class of benzothiazole derivatives. These compounds are recognized for their diverse biological activities, particularly in medicinal chemistry, where they exhibit potential as anticancer, antimicrobial, and anti-inflammatory agents. This article provides a detailed overview of the biological activity associated with this specific compound, supported by data tables and research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C₁₄H₁₂FN₃O₂S
- Molecular Weight : 305.33 g/mol
- Functional Groups : Contains a fluorobenzothiazole moiety, nitrothiophene group, and pyridinylmethyl side chain.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.
-
Mechanism of Action :
- The compound is believed to induce apoptosis in cancer cells by interacting with specific molecular targets involved in cell proliferation and survival pathways.
- It may inhibit key enzymes or proteins that facilitate tumor growth.
- Case Studies :
| Cell Line | IC₅₀ (µM) | Activity Level |
|---|---|---|
| A549 | 6.75 | High |
| HCC827 | 5.13 | Moderate |
| NCI-H358 | 4.01 | High |
Antimicrobial Activity
Benzothiazole derivatives are also known for their antimicrobial properties. The compound has shown effectiveness against various bacterial strains.
- In Vitro Studies :
- The compound was tested against Gram-positive and Gram-negative bacteria, revealing significant inhibition zones in agar diffusion assays.
- Comparative studies indicated stronger activity against Gram-positive bacteria, which may be attributed to the structural features of the compound.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
Anti-inflammatory Properties
Preliminary studies suggest that this compound may exhibit anti-inflammatory effects.
- Mechanism :
- The anti-inflammatory action is hypothesized to result from the inhibition of pro-inflammatory cytokines and mediators.
- In animal models, the compound demonstrated a reduction in edema and inflammatory markers.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multiple steps including the formation of the benzothiazole ring through cyclization reactions . Understanding the SAR is crucial for optimizing its biological activity.
- Key Modifications :
- Substitutions on the benzothiazole and thiophene rings have been shown to enhance anticancer activity.
- Fluorination at specific positions increases lipophilicity and bioavailability.
Comparison with Similar Compounds
Structural Features
Key Observations :
- The pyridin-3-ylmethyl group offers a unique binding profile compared to dimethylaminopropyl (in ) or chlorobenzyl (in ) substituents.
Key Observations :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
